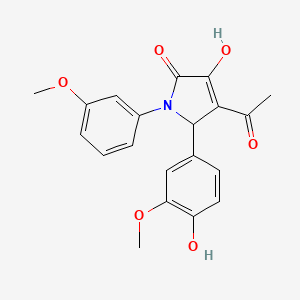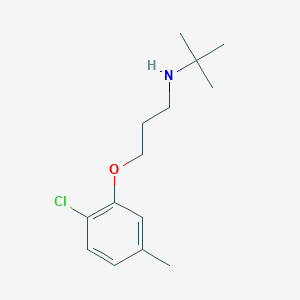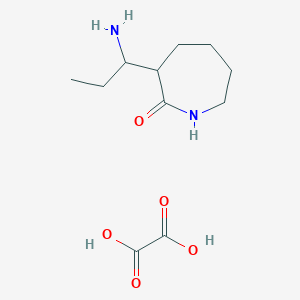
N-(4-chlorophenyl)-3-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-propoxybenzamide, also known as CPPB, is a synthetic compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. CPPB is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is implicated in a variety of physiological and pathological processes, including pain, anxiety, and addiction. In
Wirkmechanismus
N-(4-chlorophenyl)-3-propoxybenzamide acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely expressed in the central and peripheral nervous systems. The NOP receptor is activated by the endogenous peptide nociceptin/orphanin FQ, which is involved in the regulation of pain, anxiety, and addiction. By blocking the activity of the NOP receptor, N-(4-chlorophenyl)-3-propoxybenzamide can modulate the activity of these processes.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-propoxybenzamide has been shown to have a variety of biochemical and physiological effects, particularly in the central nervous system. Studies have shown that N-(4-chlorophenyl)-3-propoxybenzamide can modulate the activity of the NOP receptor, which is involved in the regulation of pain, anxiety, and addiction. N-(4-chlorophenyl)-3-propoxybenzamide has also been shown to have neuroprotective effects, and to modulate the release of neurotransmitters such as dopamine and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-3-propoxybenzamide has several advantages as a research tool, including its selectivity for the NOP receptor, its ability to modulate the activity of pain, anxiety, and addiction, and its neuroprotective effects. However, there are also limitations to its use in lab experiments. For example, N-(4-chlorophenyl)-3-propoxybenzamide has a short half-life, which can make it difficult to administer in vivo. Additionally, the effects of N-(4-chlorophenyl)-3-propoxybenzamide can be influenced by factors such as age, sex, and species.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-chlorophenyl)-3-propoxybenzamide. One area of interest is the development of novel therapeutics for the treatment of pain, anxiety, and addiction. N-(4-chlorophenyl)-3-propoxybenzamide has been shown to modulate the activity of these processes, and further research could lead to the development of more effective treatments. Additionally, research on N-(4-chlorophenyl)-3-propoxybenzamide could lead to a better understanding of the role of the NOP receptor in these processes, and could help to identify new targets for drug development. Finally, future research could explore the potential of N-(4-chlorophenyl)-3-propoxybenzamide as a research tool in other areas of neuroscience, such as memory and cognition.
Synthesemethoden
N-(4-chlorophenyl)-3-propoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with propionyl chloride to form N-(4-chlorophenyl)propanamide, which is then reacted with 3-bromoanisole to form N-(4-chlorophenyl)-3-methoxybenzamide. This compound is then treated with potassium tert-butoxide and propyl bromide to form N-(4-chlorophenyl)-3-propoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3-propoxybenzamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. Studies have shown that N-(4-chlorophenyl)-3-propoxybenzamide can modulate the activity of the NOP receptor, which is involved in the regulation of pain, anxiety, and addiction. N-(4-chlorophenyl)-3-propoxybenzamide has been used to investigate the role of the NOP receptor in these processes, and to develop potential therapies for the treatment of pain, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-10-20-15-5-3-4-12(11-15)16(19)18-14-8-6-13(17)7-9-14/h3-9,11H,2,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQMJRPKTATFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)


![methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4983219.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4983227.png)
![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)

![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)
![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)

![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983278.png)